2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid is an organic compound with a unique structure featuring a cyclobutyl ring substituted with a methoxycarbonyl group and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted butanoic acid derivative, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as esterification, cyclization, and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic acid: A related compound with a simpler structure, used in various industrial applications.
Cyclobutylacetic acid: Another similar compound with a cyclobutyl ring, used in organic synthesis.
Uniqueness
2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid is unique due to the presence of both the methoxycarbonyl group and the dimethyl-substituted cyclobutyl ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(3-methoxycarbonyl-2,2-dimethylcyclobutyl)acetic acid |
InChI |
InChI=1S/C10H16O4/c1-10(2)6(5-8(11)12)4-7(10)9(13)14-3/h6-7H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
LPEPPBMUYZSBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1C(=O)OC)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.